molecular formula C8H6N2O3S B13692139 4-Methoxy-3-nitrophenylisothiocyanate

4-Methoxy-3-nitrophenylisothiocyanate

Cat. No.: B13692139
M. Wt: 210.21 g/mol
InChI Key: ZOLOGBILGRDVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-nitrophenylisothiocyanate is an organic compound with the molecular formula C8H6N2O3S It is a derivative of phenylisothiocyanate, characterized by the presence of methoxy and nitro functional groups on the phenyl ring

Preparation Methods

The synthesis of 4-Methoxy-3-nitrophenylisothiocyanate typically involves the reaction of 4-methoxy-3-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with thiophosgene in the presence of a base, such as pyridine, to yield the isothiocyanate product. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .

Industrial production methods may involve the use of safer and more scalable reagents, such as carbon disulfide and primary amines, followed by desulfurization to form the isothiocyanate . This approach minimizes the use of highly toxic reagents and allows for larger-scale production.

Chemical Reactions Analysis

4-Methoxy-3-nitrophenylisothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids, affecting the function of enzymes and other proteins . The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

4-Methoxy-3-nitrophenylisothiocyanate can be compared with other phenylisothiocyanate derivatives, such as:

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

4-isothiocyanato-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(9-5-14)4-7(8)10(11)12/h2-4H,1H3

InChI Key

ZOLOGBILGRDVSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.